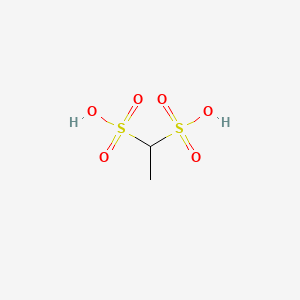
2,3,3-Trimethyl-1,3-thiasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-1,3-thiasilinane is a heterocyclic compound that contains both sulfur and silicon atoms within its structure. This compound is part of the thiasilinane family, which is known for its unique chemical properties and reactivity. The presence of sulfur and silicon in the ring structure imparts distinct characteristics to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-1,3-thiasilinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal sila-Pummerer rearrangement of diastereomeric this compound S-oxides When heated in carbon tetrachloride (CCl4), the trans isomer converts into the cis isomer, which rapidly rearranges into 2,2,7-trimethyl-1,6,2-oxathiasilepane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-1,3-thiasilinane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of sulfur and silicon atoms in its structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert sulfoxides back to sulfides. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can occur at the silicon or sulfur atoms.
Major Products Formed
The major products formed from these reactions include various isomers and derivatives of this compound, such as 2,2,7-trimethyl-1,6,2-oxathiasilepane and siloxanes .
Scientific Research Applications
2,3,3-Trimethyl-1,3-thiasilinane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique structure and reactivity make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,3,3-trimethyl-1,3-thiasilinane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of sulfur and silicon atoms, which can participate in various chemical transformations. For example, the inversion at the sulfur atom in this compound S-oxides under the action of triethyloxonium tetrafluoroborate has been studied, revealing a high energy barrier for thermal inversion .
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-1,4-thiasilinane: This compound is an isomer of 2,3,3-trimethyl-1,3-thiasilinane and exhibits different reactivity and stability.
3,3-Dimethyl-1λ4,3-thiasilinane 1-oxide: Another related compound that undergoes lithiation-methylation reactions under the action of butyllithium.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of both sulfur and silicon atoms in the ring structure. This unique configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
88820-74-0 |
|---|---|
Molecular Formula |
C7H16SSi |
Molecular Weight |
160.35 g/mol |
IUPAC Name |
2,3,3-trimethyl-1,3-thiasilinane |
InChI |
InChI=1S/C7H16SSi/c1-7-8-5-4-6-9(7,2)3/h7H,4-6H2,1-3H3 |
InChI Key |
NUCGIDCGFCGHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1[Si](CCCS1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
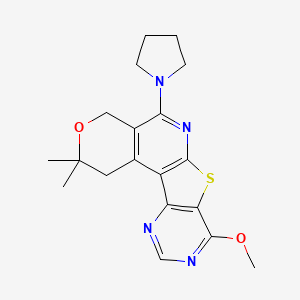
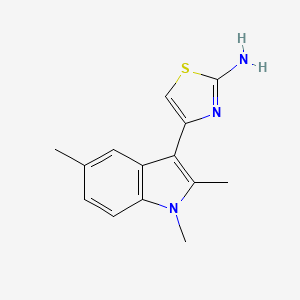
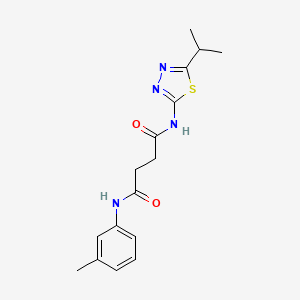
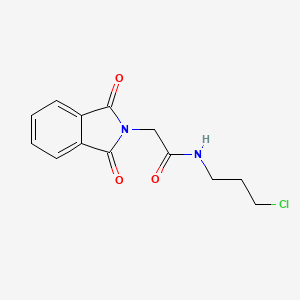
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
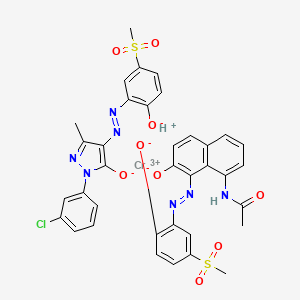

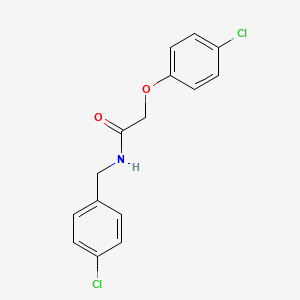

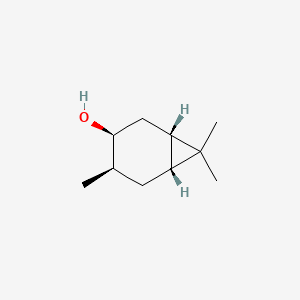
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
